molecular formula C10H14ClNO3 B1423394 1-(3,4-Dihydroxyphenyl)-2-(dimethylamino)ethan-1-one hydrochloride CAS No. 16899-83-5

1-(3,4-Dihydroxyphenyl)-2-(dimethylamino)ethan-1-one hydrochloride

Cat. No. B1423394
CAS RN: 16899-83-5
M. Wt: 231.67 g/mol
InChI Key: LVRPQCAWIVYJTP-UHFFFAOYSA-N
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Description

1-(3,4-Dihydroxyphenyl)-2-(dimethylamino)ethan-1-one hydrochloride is an organic compound with the CAS Number: 16899-83-5 . It has a molecular weight of 231.68 . The compound is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13NO3.ClH/c1-11(2)6-10(14)7-3-4-8(12)9(13)5-7;/h3-5,12-13H,6H2,1-2H3;1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

This compound has a melting point of 225-227°C . It is a powder at room temperature . The compound’s InChI key is LVRPQCAWIVYJTP-UHFFFAOYSA-N .

Scientific Research Applications

Fluorescence and Solvatochromic Properties

Khan, Asiri, and Aqlan (2016) synthesized a derivative of 1-(3,4-Dihydroxyphenyl)-2-(dimethylamino)ethan-1-one hydrochloride, specifically (2E)-3-[4-(dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one (DPHP), exploring its optical properties. They found that DPHP shows a red shift in absorption and fluorescence emission maximum with increasing solvent polarity, suggesting potential applications as a probe in solvatochromic studies and for determining critical micelle concentration (CMC) of surfactants like CTAB and SDS (Khan et al., 2016).

Diversity in Structural Library

Roman (2013) utilized 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base derived from this compound, as a starting material for generating a diverse library of compounds. This work highlights its versatility in synthesizing various structures including dithiocarbamates, thioethers, and NH-azoles, which might be useful in developing new chemical entities (Roman, 2013).

Heterocyclic Compound Synthesis

Moskvina, Shilin, and Khilya (2015) developed a method to prepare a variant of 1-(3,4-Dihydroxyphenyl)-2-(dimethylamino)ethan-1-one, leading to the synthesis of isoflavone and other heterocycles like 4,5-diarylisoxazole and 4,5-diarylpyrazoles. This research demonstrates its utility in synthesizing heterocyclic compounds, which are significant in medicinal chemistry (Moskvina et al., 2015).

Nonlinear Optical Properties

Rahulan et al. (2014) synthesized a novel chalcone derivative of this compound and investigated its nonlinear optical properties. They discovered that it exhibits different absorption behaviors under varying laser intensities, indicating its potential in optical device applications like optical limiters (Rahulan et al., 2014).

Catalytic Applications

Liu, Ma, Liu, and Wang (2014) used a derivative, 4-(N,N-Dimethylamino)pyridine hydrochloride, as a recyclable catalyst for acylating inert alcohols and phenols. This work reveals its potential as a catalyst in organic synthesis, providing insights into reaction mechanisms and pathways (Liu et al., 2014).

Mannich Base Derivatives and Biological Activities

Gopi and Dhanaraju (2018) synthesized Mannich base derivatives of 1-(3-(N,N-dimethylamino)-1-(5-substituted thiophene-2-yl) propylidene semicarbazone to examine their anti-diabetic and anti-inflammatory activities. This research shows its application in drug discovery for treating diabetes and inflammation (Gopi & Dhanaraju, 2018).

Safety And Hazards

The compound has several hazard statements including H302, H315, H319, H332, and H335 . These correspond to various hazards such as harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-(3,4-dihydroxyphenyl)-2-(dimethylamino)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-11(2)6-10(14)7-3-4-8(12)9(13)5-7;/h3-5,12-13H,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRPQCAWIVYJTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)C1=CC(=C(C=C1)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dihydroxyphenyl)-2-(dimethylamino)ethan-1-one hydrochloride

CAS RN

16899-83-5
Record name 16899-83-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62512
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3,4-dihydroxyphenyl)-2-(dimethylamino)ethan-1-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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